3-(4-Anisoyl)-indole
Overview
Description
1H-indol-3-yl-(4-methoxyphenyl)methanone is a synthetic compound that belongs to the class of benzoylindoles. This compound is characterized by the presence of an indole ring attached to a methoxyphenyl group via a methanone linkage. It has been identified in various herbal and drug-like products, often as an adulterant .
Preparation Methods
The synthesis of 1H-indol-3-yl-(4-methoxyphenyl)methanone typically involves the reaction of indole derivatives with methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-indol-3-yl-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor in the synthesis of other complex organic molecules.
Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and as a component in certain chemical formulations.
Mechanism of Action
The mechanism of action of 1H-indol-3-yl-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various physiological processes, including pain perception and inflammation .
Comparison with Similar Compounds
1H-indol-3-yl-(4-methoxyphenyl)methanone is similar to other benzoylindoles, such as:
AM-694: 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone
JWH-210: 4-ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone
JWH-122: 4-methylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone
These compounds share structural similarities but differ in their specific substituents, which can influence their biological activity and potency. 1H-indol-3-yl-(4-methoxyphenyl)methanone is unique due to its methoxyphenyl group, which imparts distinct chemical and biological properties.
Biological Activity
3-(4-Anisoyl)-indole, an indole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an anisoyl group at the 4-position of the indole ring, which influences its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole core, which is known for its role in various biological processes. The anisoyl substituent enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an agonist at cannabinoid receptors, which are involved in pain perception and inflammation regulation. This interaction could modulate signaling pathways associated with various physiological responses, including analgesic and anti-inflammatory effects .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. A notable study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 15.0 |
K562 (Leukemia) | 12.5 |
HepG2 (Liver) | 18.0 |
These results indicate that this compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against several bacterial strains, yielding the following minimum inhibitory concentrations (MIC):
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Case Studies
- Anticancer Efficacy in Vivo : A study conducted on mice bearing tumor xenografts treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment led to increased apoptosis markers in tumor tissues, indicating effective anticancer activity.
- Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema compared to untreated controls. This suggests a potential application for this compound in treating inflammatory conditions.
Properties
IUPAC Name |
1H-indol-3-yl-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)16(18)14-10-17-15-5-3-2-4-13(14)15/h2-10,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNHIIYKFBCQQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176528 | |
Record name | Ketone, indol-3-yl p-methoxyphenyl (6CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22051-15-6 | |
Record name | 1H-Indol-3-yl(4-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22051-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, 1H-indol-3-yl(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022051156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, indol-3-yl p-methoxyphenyl (6CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.